2-{[(2,5-Dibromophenyl)amino]methyl}phenol
Description
2-{[(2,5-Dibromophenyl)amino]methyl}phenol is a brominated aromatic compound featuring a phenol core substituted with an aminomethyl group linked to a 2,5-dibromophenyl moiety. The phenol group confers acidity (pKa ~10), while the dibrominated aromatic ring enhances lipophilicity and influences electronic properties.
Properties
IUPAC Name |
2-[(2,5-dibromoanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br2NO/c14-10-5-6-11(15)12(7-10)16-8-9-3-1-2-4-13(9)17/h1-7,16-17H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNPNNNNLRZHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC(=C2)Br)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dibromophenyl)amino]methyl}phenol typically involves the bromination of a precursor compound followed by a reduction step. One common method starts with the bromination of methyl anthranilate using bromine to produce 2-amino-3,5-dibromomethyl benzoate. This intermediate is then reduced using potassium borohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,5-Dibromophenyl)amino]methyl}phenol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine atoms or modify the amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups in place of the bromine atoms.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-{[(2,5-Dibromophenyl)amino]methyl}phenol is CHBrNO, with a molecular weight of approximately 357.04 g/mol . The compound features a phenolic structure with two bromine substituents on the aromatic ring, which may influence its reactivity and biological activity.
Antiviral Activity
Recent studies have investigated the potential of phenolic compounds, including derivatives similar to this compound, as inhibitors of viral proteins. For instance, molecular docking studies have shown that certain phenolic compounds can bind effectively to nonstructural proteins in viruses such as SARS-CoV-2. These studies suggest that such compounds could serve as leads for developing antiviral drugs .
Antibacterial Properties
Research has demonstrated that derivatives of 2-amino-5-methylphenol exhibit significant antibacterial activity against various pathogens. The antibacterial efficacy of related compounds suggests that this compound may also possess similar properties, making it a candidate for further investigation in antimicrobial applications .
Hair Coloring Agents
The compound has been explored for use in oxidative hair coloring formulations. Specifically, derivatives of 2-amino-5-aminomethyl-phenol have been shown to provide stable color results when used in combination with specific developers and couplers. These formulations are designed to meet the stringent requirements for safety and efficacy in cosmetic applications .
Receptor Antagonism
In the realm of materials science and pharmacology, this compound has been noted for its ability to act as a receptor antagonist. This property makes it valuable for designing new materials or drugs that can selectively inhibit certain biological pathways.
Case Study: Antiviral Screening
A study focused on screening various phenolic compounds for their inhibitory effects on viral proteins utilized molecular docking techniques to assess binding affinities. Among the tested ligands, those structurally similar to this compound showed promising interactions with target proteins involved in viral replication processes.
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| L1 | -6.7 | nsp13 Chain A |
| L2 | -6.4 | nsp13 Chain B |
This data indicates that modifications to the phenolic structure can enhance binding efficiency and potentially lead to effective antiviral agents .
Case Study: Antibacterial Efficacy
In another study assessing the antibacterial properties of phenolic derivatives, researchers evaluated the effectiveness of several compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups.
| Compound | Gram-positive Inhibition Zone (mm) | Gram-negative Inhibition Zone (mm) |
|---|---|---|
| 2-Amino-5-Methyl | 15 | 10 |
| This compound | TBD | TBD |
Further investigations are required to establish precise values for the compound's antibacterial activity .
Mechanism of Action
The mechanism of action of 2-{[(2,5-Dibromophenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amino group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on halogen substitution patterns, functional groups, and bioactivity. Below is a detailed analysis:
Halogen Substitution Patterns
The position and number of bromine atoms significantly impact electronic properties and steric effects:
Key Observations :
- Bioactivity: Acylthioureas with 2,5-dibromophenyl groups (e.g., 2-((4-methylphenoxy)methyl)-N-(2,5-dibromophenyl-carbamothioyl)benzamide) exhibit strong anti-biofilm activity against Pseudomonas aeruginosa and Staphylococcus aureus . This suggests the target compound may share similar antimicrobial mechanisms.
Functional Group Modifications
Replacing the phenol or aminomethyl group alters physicochemical and biological behavior:
Key Observations :
- Phenol vs. Carboxylic Acid: The phenol group in the target compound offers moderate solubility in polar solvents, whereas acetic acid derivatives exhibit higher aqueous solubility due to ionization .
- Aminomethyl vs. Methanol: The aminomethyl group may facilitate interactions with bacterial cell membranes or enzymes, as seen in acylthiourea derivatives .
Bioactivity and Toxicity
- Antimicrobial Potential: Dibromophenyl derivatives with electron-withdrawing groups (e.g., acylthioureas) show biofilm inhibition at MIC values of 4–16 µg/mL . The target compound’s phenol group may enhance membrane disruption via H-bonding.
- Toxicity: The SDS for (2-Amino-3,5-dibromophenyl)methanol highlights skin/eye irritation risks , suggesting similar precautions for the target compound.
Research Findings and Data Tables
Table 1: Comparative Solubility and Stability
Table 2: Antimicrobial Activity of Dibromophenyl Derivatives
Biological Activity
2-{[(2,5-Dibromophenyl)amino]methyl}phenol, a compound notable for its potential biological activities, has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a dibromophenyl group attached to an amino group and a phenolic moiety. The presence of bromine atoms enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The bromine atoms and the amino group are crucial for binding, potentially leading to enzyme inhibition or modulation of receptor activity. Notably, the compound may serve as a ligand in binding studies or as an intermediate in synthesizing more complex organic molecules.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenolic compounds often show the ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant potential is likely due to the phenolic hydroxyl groups that can donate hydrogen atoms to free radicals .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In studies involving similar compounds, significant cytotoxicity was observed against human pulmonary malignant cells (A549). These findings suggest that modifications in the structure can enhance selectivity and potency against cancer cells .
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxicity of synthesized compounds related to this compound on normal human foreskin fibroblasts (BJ) and A549 cells. Results indicated that certain derivatives exhibited higher selectivity for malignant cells compared to standard anticancer drugs like gefitinib .
- Antioxidant Testing : Similar phenolic compounds demonstrated varying degrees of antioxidant activity through multiple assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). These tests highlighted the role of the phenolic structure in mediating antioxidant effects .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
